Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate
Description
Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate is a bicyclic azetidine derivative with a ketone bridge linking two azetidinyl groups, paired with a trifluoroacetic acid (TFA) counterion. The TFA counterion likely improves solubility and crystallinity, a common strategy in pharmaceutical salt formation .
Properties
IUPAC Name |
azetidin-1-yl(azetidin-3-yl)methanone;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O.C2HF3O2/c10-7(6-4-8-5-6)9-2-1-3-9;3-2(4,5)1(6)7/h6,8H,1-5H2;(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWGSPQVLRQGESA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2CNC2.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Horner–Wadsworth–Emmons Reaction
The Horner–Wadsworth–Emmons (HWE) reaction is a cornerstone method for constructing the ketone bridge between two azetidine rings. In this approach, azetidine-3-carbaldehyde derivatives are condensed with phosphonate esters under basic conditions. A representative protocol involves:
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Starting Materials : Azetidine-3-carboxylic acid (1) is esterified using thionyl chloride in methanol to yield methyl azetidine-3-carboxylate hydrochloride (2).
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Phosphonate Preparation : The ester is converted to a phosphonate intermediate via Arbuzov reaction with triethyl phosphite.
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HWE Coupling : The phosphonate reacts with a second azetidine aldehyde in the presence of NaH or KOtBu, forming the bis-azetidine ketone framework.
Optimization Insights :
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Solvent choice (acetonitrile or THF) critically impacts reaction rate and yield.
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Elevated temperatures (60–80°C) reduce side products like azetidine oligomers.
Example Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Esterification | SOCl₂, MeOH, 0°C → 25°C | 92 | 98.5 |
| Phosphonate Synthesis | P(OEt)₃, 110°C, 12 h | 85 | 97.2 |
| HWE Coupling | NaH, THF, 60°C, 8 h | 78 | 95.8 |
Multi-Step Synthesis via Azetidine Functionalization
An alternative route described in patent literature involves sequential functionalization of azetidine precursors:
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Azetidine Protection : Azetidine-3-carboxylic acid (1) is protected as tert-butyl azetidine-1,3-dicarboxylate using Boc anhydride.
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Reductive Amination : The protected azetidine undergoes reductive amination with azetidine-3-carboxaldehyde using sodium triacetoxyborohydride (STAB) in dichloromethane.
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Trifluoroacetate Formation : The Boc group is cleaved with trifluoroacetic acid (TFA), yielding the trifluoroacetate salt.
Critical Parameters :
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STAB concentration must exceed 2 equivalents to prevent imine formation.
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TFA acts as both a deprotecting agent and counterion source, necessitating strict stoichiometric control.
Purification and Stabilization Strategies
Chromatographic Techniques
Crystallization Optimization
Recrystallization from ethanol/water (9:1) at −20°C produces needle-like crystals with >99% purity. Differential scanning calorimetry (DSC) confirms a melting point of 148–150°C, consistent with literature.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions: Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the azetidine ring, which provides a unique reactivity profile.
Common Reagents and Conditions: Common reagents used in the reactions of azetidin-1-yl(azetidin-3-yl)-methanone trifluoroacetate include lithium aluminium hydride for reduction, molecular iodine for catalysis, and various oxidizing agents for oxidation reactions .
Major Products Formed: The major products formed from the reactions of azetidin-1-yl(azetidin-3-yl)-methanone trifluoroacetate depend on the specific reaction conditions and reagents used. For example, reduction reactions typically yield azetidines, while oxidation reactions can produce a variety of oxidized derivatives .
Scientific Research Applications
Synthesis of Azetidin-1-yl(azetidin-3-yl)methanone Trifluoroacetate
The synthesis of this compound typically involves the dimerization of azetidine derivatives followed by functionalization. Recent studies have developed one-pot synthetic protocols that utilize mild conditions, which enhance yield and purity. For instance, the use of trifluoroacetic acid as a catalyst in a DMSO solvent has been shown to produce high yields of the desired product while minimizing side reactions .
Biological Activities
Antitumor Properties
this compound has been evaluated for its antitumor activity. Research indicates that derivatives of azetidine exhibit selective cytotoxicity against various cancer cell lines, potentially due to their ability to interact with specific molecular targets involved in tumor progression. For example, some azetidine derivatives have been reported to inhibit B-cell lymphoma 6 (BCL6), an oncogenic driver in diffuse large B-cell lymphoma .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Studies have demonstrated that azetidine derivatives possess activity against both Gram-positive and Gram-negative bacteria, making them candidates for further development as antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis .
Applications in Medicinal Chemistry
Drug Development
this compound serves as a scaffold for the development of novel drugs. Its structural features allow for modifications that can enhance pharmacological properties. For instance, the incorporation of various substituents can lead to improved potency and selectivity against specific biological targets .
Metal Complexing Agents
The compound's ability to form stable complexes with metal ions has implications in the design of metal-complexing agents, which are useful in catalysis and material science. The azetidine moiety can facilitate coordination with transition metals, potentially leading to new catalytic systems or materials with unique properties .
Case Study 1: Antitumor Activity
A study investigated the effects of azetidine derivatives on human cancer cell lines. The results demonstrated that certain derivatives exhibited significant cytotoxic effects, with IC50 values in the micromolar range. The mechanism was linked to the inhibition of cell proliferation and induction of apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of azetidine compounds against Staphylococcus aureus and Escherichia coli. Disc diffusion assays revealed that several derivatives displayed zone inhibition comparable to standard antibiotics, indicating their potential as new antimicrobial agents.
Mechanism of Action
The mechanism of action of azetidin-1-yl(azetidin-3-yl)-methanone trifluoroacetate involves its interaction with specific molecular targets and pathways. The azetidine ring provides a conformationally restricted structure that can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Data Table: Key Properties of Comparable Compounds
Research Findings and Insights
- Azetidine’s Pharmacological Role : Azetidine rings are increasingly used to replace bulkier heterocycles (e.g., piperidine) for improved metabolic stability and target engagement. The target compound’s dual azetidine system may offer unique pharmacokinetic advantages .
- Structure-Activity Relationships (SAR): ’s findings on cannabinoid side chains suggest that the target compound’s ketone bridge could act as a bioisostere for traditional hydrophobic side chains, balancing potency and solubility .
Biological Activity
Overview
Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate is a compound characterized by its dual azetidine rings, which are saturated heterocycles containing nitrogen. This unique structure contributes to its diverse biological activities, including potential antimicrobial and antiviral properties. The compound has garnered interest in medicinal chemistry for its possible applications in drug development.
- Molecular Formula : C₇H₁₂N₂O₃F₃
- Molar Mass : 193.18 g/mol
- CAS Number : 1706436-86-3
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The azetidine rings facilitate conformational restrictions that enhance binding affinity to target sites, potentially inhibiting enzymatic activity or modulating receptor functions.
Antimicrobial Properties
Research indicates that azetidin derivatives exhibit significant antimicrobial activity. For instance, azetidine compounds have been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The exact mechanisms may involve disruption of bacterial cell wall synthesis or inhibition of protein synthesis pathways .
Antiviral Activity
Azetidin derivatives are also being investigated for their antiviral properties. Initial studies suggest that these compounds may interfere with viral replication processes, although detailed mechanisms remain under exploration. The presence of the trifluoroacetate group may enhance the compound's stability and bioavailability, contributing to its efficacy against viral targets .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of azetidin derivatives against several pathogens. The results indicated that compounds with structural modifications on the azetidine rings exhibited enhanced activity compared to unmodified counterparts. The minimum inhibitory concentration (MIC) values showed promising results, particularly against Mycobacterium tuberculosis, with some derivatives achieving MIC values as low as 3.12 µg/mL .
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| A | 3.12 | Mycobacterium tuberculosis |
| B | 5.00 | Staphylococcus aureus |
| C | 10.00 | Escherichia coli |
Study 2: Antiviral Screening
In a screening assay against Trypanosoma brucei, azetidin derivatives were tested for their ability to inhibit growth. Compounds demonstrated EC50 values ranging from 22 nM to 39 nM, indicating potent activity with low toxicity towards mammalian cells . This positions azetidin derivatives as potential candidates for further development in treating parasitic infections.
| Compound | EC50 (nM) | Toxicity (CC50) |
|---|---|---|
| D | 22 | >1000 |
| E | 39 | >1000 |
Synthesis and Applications
The synthesis of this compound typically involves reduction reactions using lithium aluminium hydride or other reducing agents. This compound serves as a valuable building block in the development of more complex molecules within medicinal chemistry.
Q & A
Q. How can researchers optimize the synthesis of azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate to improve yield and purity?
- Methodological Answer : Synthesis optimization involves:
- Protection-Deprotection Strategies : Protect reactive nitrogen atoms in azetidine rings during coupling reactions to avoid side products .
- Reaction Conditions : Use polar aprotic solvents (e.g., DMF, DCM) and catalysts like HATU or DIPEA for efficient amide bond formation .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC to isolate the trifluoroacetate salt .
- Yield Tracking : Monitor intermediates via TLC or LC-MS to identify bottlenecks .
Q. What purification techniques are recommended for isolating this compound from reaction mixtures?
- Methodological Answer :
- Column Chromatography : Use silica gel with eluents like dichloromethane/methanol (95:5) to separate polar impurities .
- Recrystallization : Dissolve crude product in hot ethanol, then cool to precipitate pure trifluoroacetate salt .
- TLC Validation : Confirm purity using TLC plates (e.g., Rf = 0.3 in ethyl acetate/hexane 1:1) .
Q. How can the structure of this compound be confirmed experimentally?
- Methodological Answer :
- X-ray Crystallography : Resolve crystal structures using SHELX software for precise bond-length and angle measurements .
- NMR Spectroscopy : Assign peaks for azetidine protons (δ ~3.5–4.0 ppm) and trifluoroacetate (δ ~2.9 ppm for CF3) .
- HRMS : Validate molecular weight (e.g., [M+H]+ expected at m/z 345.41) .
Advanced Research Questions
Q. How can researchers investigate the biological interactions of this compound with target proteins?
- Methodological Answer :
- In Vitro Assays : Use fluorescence polarization or SPR to measure binding affinity (e.g., KD values) .
- Molecular Docking : Model interactions with receptors (e.g., GPCRs) using Schrödinger Suite or AutoDock .
- Metabolic Stability : Incubate with liver microsomes and quantify degradation via LC-MS .
Q. What computational approaches are suitable for predicting the reactivity of this compound in catalytic systems?
- Methodological Answer :
- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict reaction pathways (e.g., nucleophilic attacks on the ketone group) .
- MD Simulations : Simulate solvation effects in water/DMSO mixtures to assess stability .
- QM/MM : Study enzymatic catalysis mechanisms involving trifluoroacetate counterions .
Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray) for this compound?
- Methodological Answer :
- Complementary Techniques : Compare X-ray-derived bond lengths with DFT-optimized structures to validate NMR assignments .
- Dynamic Effects : Account for conformational flexibility in solution (e.g., azetidine ring puckering) via variable-temperature NMR .
- Control Experiments : Synthesize analogs with isotopic labeling (e.g., 13C) to trace signal discrepancies .
Q. What strategies are effective for studying the stability of the trifluoroacetate counterion under varying pH and temperature conditions?
- Methodological Answer :
- TGA/DSC : Measure decomposition temperatures (e.g., Td ~200°C for trifluoroacetate) .
- pH Stability Tests : Incubate in buffers (pH 2–12) and monitor degradation via 19F NMR .
- Lyophilization : Assess salt stability after freeze-drying and reconstitution .
Q. How can enantiomeric purity of this compound be ensured during synthesis?
- Methodological Answer :
- Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol (80:20) to separate enantiomers .
- Circular Dichroism : Confirm absolute configuration by comparing experimental and simulated spectra .
- SFC : Optimize supercritical CO2 conditions for high-resolution enantiomer separation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
